molecular formula C21H23F3N4O2 B2630222 2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097866-36-7

2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2630222
CAS No.: 2097866-36-7
M. Wt: 420.436
InChI Key: VUNYOMLLWDKFKG-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethyl group attached to a pyridine ring, which is a common motif in pharmaceutical compounds . Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Azirine Strategy for Synthesis

Research demonstrates the utility of trifluoromethyl-containing building blocks in synthesizing aminopyrroles via a 2H-azirine ring expansion strategy. Such methodologies are crucial for developing compounds with potential biological activities, showcasing the relevance of complex molecules like the one for synthetic and medicinal chemistry (Khlebnikov et al., 2018).

Antimicrobial Activity

Compounds incorporating trifluoromethyl groups and piperidine motifs have been synthesized and evaluated for their in vivo activity against Mycobacterium tuberculosis, demonstrating the potential therapeutic applications of such molecules. This suggests the importance of studying similar compounds for their biological activities (Shindikar & Viswanathan, 2005).

Antineoplastic Properties

The metabolism of flumatinib, a tyrosine kinase inhibitor with a structure featuring trifluoromethyl and piperidine elements, has been studied in chronic myelogenous leukemia patients. Such research underscores the significance of chemical entities with these functional groups in developing novel antineoplastic agents (Gong et al., 2010).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of compounds for antimicrobial and anticancer activities often involve complex molecules with trifluoromethyl and heterocyclic components. These studies highlight the chemical versatility and potential pharmacological relevance of molecules possessing similar structural characteristics (Patel et al., 2012; Hadiyal et al., 2020).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given its structure, it could be of interest in the development of new pharmaceuticals or agrochemicals .

Properties

IUPAC Name

2-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O2/c22-21(23,24)18-6-5-16(12-25-18)20(30)27-9-7-14(8-10-27)13-28-19(29)11-15-3-1-2-4-17(15)26-28/h5-6,11-12,14H,1-4,7-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNYOMLLWDKFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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